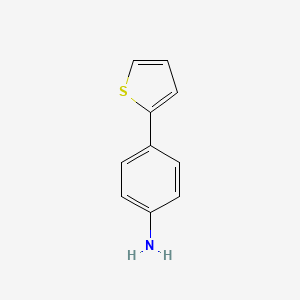

4-(2-Thienyl)aniline

Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic aromatic compounds, specifically categorized as a thienylaniline derivative. The compound exhibits the molecular formula C₁₀H₉NS with a molecular weight of 175.25 grams per mole. The Chemical Abstracts Service registry number for this compound is 70010-48-9, providing its unique chemical identifier in global databases.

The International Union of Pure and Applied Chemistry name for this compound is 4-thiophen-2-ylaniline, reflecting its structural composition of an aniline moiety substituted at the para position with a thiophene ring. Alternative nomenclature includes 4-(2-thienyl)benzenamine and 4-(thiophen-2-yl)aniline, all referring to the same molecular structure. The compound's Simplified Molecular Input Line Entry System representation is NC1=CC=C(C=C1)C1=CC=CS1, clearly indicating the connectivity between the aromatic aniline and thiophene rings.

The International Chemical Identifier key for this compound is WPNWHSQJRALLBJ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This systematic nomenclature ensures precise identification within the vast landscape of organic compounds and facilitates accurate communication among researchers worldwide.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the discovery and characterization of its constituent aromatic systems. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, initially naming it Crystallin. The compound's identity was later clarified through the work of multiple researchers, including Friedlieb Runge who isolated a substance from coal tar in 1834, and Carl Julius Fritzsche who treated indigo with caustic potash in 1840 to obtain what he named aniline.

Thiophene, the other fundamental component of this compound, was discovered by Viktor Meyer in 1882 as a contaminant in benzene. Meyer's discovery arose from investigating the formation of blue indophenin when isatin was mixed with sulfuric acid and crude benzene, initially believed to be a reaction of benzene itself. The identification of thiophene as the actual substance responsible for this reaction marked a significant milestone in heterocyclic chemistry.

The synthetic dye industry that emerged in the mid-19th century provided crucial momentum for aniline chemistry development. William Henry Perkin's discovery of mauveine in 1856 while attempting to synthesize quinine initiated the commercial exploitation of aniline derivatives. This industrial evolution established the foundation for understanding aromatic substitution patterns and reactivity, concepts that would later prove essential for synthesizing compounds like this compound.

The combination of aniline and thiophene moieties in a single molecule represents a convergence of these historical developments, enabling researchers to exploit the unique properties of both aromatic systems within one compound structure.

Significance in Heterocyclic and Aromatic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its dual aromatic character and versatile reactivity profile. The compound exemplifies the principle that thiophene derivatives can serve as effective bioisosteres for benzene rings while introducing unique electronic properties. This characteristic makes this compound particularly valuable in medicinal chemistry applications where structural modifications can significantly impact biological activity.

The aromatic nature of both the aniline and thiophene components contributes to the compound's stability and reactivity patterns. Thiophene exhibits aromatic character through its planar five-membered ring structure with delocalized pi electrons, although theoretical calculations suggest its aromaticity is somewhat less than benzene. The electron pairs on sulfur participate significantly in the pi electron system delocalization, conferring unique chemical properties to the thiophene ring.

One of the most important synthetic applications of this compound involves its preparation through Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations enable efficient construction of carbon-carbon bonds between aniline derivatives and thiophene boronic acids or esters. The methodology has been successfully adapted for micellar conditions, allowing environmentally compatible synthesis in aqueous surfactant systems.

Recent research has demonstrated the utility of this compound in materials science applications, particularly in organic semiconductor development. The conjugated system formed by the connected aromatic rings provides pathways for charge transport, making these compounds attractive for electronic device applications. Additionally, the compound serves as a precursor for more complex heterocyclic systems through various functionalization reactions.

Comparative Analysis with Related Thienylaniline Compounds

The structural diversity within the thienylaniline family provides insights into structure-property relationships and synthetic accessibility. This compound can be systematically compared with several related compounds to understand the impact of substitution patterns on chemical and physical properties.

| Compound | Molecular Formula | Molecular Weight | Melting Point | CAS Number |

|---|---|---|---|---|

| This compound | C₁₀H₉NS | 175.25 g/mol | 74-78°C | 70010-48-9 |

| 2-Fluoro-4-(2-thienyl)aniline | C₁₀H₈FNS | 193.24 g/mol | Not specified | 893737-94-5 |

| N,N-dimethyl-4-(2-thienyl)aniline | C₁₂H₁₃NS | 203.31 g/mol | Not specified | 88613-62-1 |

| This compound hydrochloride | C₁₀H₁₀ClNS | 211.71 g/mol | Not specified | 1172363-16-4 |

The introduction of fluorine substitution in 2-fluoro-4-(2-thienyl)aniline demonstrates the effect of halogen incorporation on molecular properties. Fluorine substitution typically increases molecular weight while potentially altering electronic properties and biological activity profiles. The electron-withdrawing nature of fluorine can influence the reactivity of both the aniline amino group and the thiophene ring system.

N,N-dimethyl-4-(2-thienyl)aniline represents a tertiary amine derivative where the amino group has been alkylated. This modification significantly alters the compound's basicity and hydrogen bonding capabilities compared to the primary amine in this compound. The dimethylamino substitution also affects the compound's electronic properties by increasing electron density on the aromatic ring system.

The hydrochloride salt form of this compound illustrates the compound's basic character and its ability to form stable ionic compounds. Salt formation typically improves water solubility and can facilitate purification and handling procedures. The protonated amine in the hydrochloride salt exhibits different chemical reactivity compared to the free base form.

More complex derivatives such as tris[4-(2-thienyl)phenyl]amine demonstrate the potential for creating multifunctional materials incorporating multiple thienylaniline units. These compounds exhibit significantly higher molecular weights and may possess unique electronic properties arising from extended conjugation between multiple aromatic systems.

The comparative analysis reveals that substitution patterns and functional group modifications can dramatically influence the properties of thienylaniline compounds. Understanding these structure-property relationships enables rational design of new derivatives with targeted characteristics for specific applications in synthesis, materials science, and pharmaceutical development.

Properties

IUPAC Name |

4-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNWHSQJRALLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360069 | |

| Record name | 4-(2-Thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70010-48-9 | |

| Record name | 4-(2-Thienyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Thiophen-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki Coupling of 4-Bromoaniline with 2-Thiopheneboronic Acid

One of the most reliable and widely used methods for synthesizing 4-(2-Thienyl)aniline is the Suzuki-Miyaura cross-coupling reaction. This method involves coupling 4-bromoaniline with 2-thiopheneboronic acid in the presence of a palladium catalyst.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Potassium carbonate

- Solvent: Tetrahydrofuran (THF) and water mixture

- Temperature: Reflux at 80 °C

- Reaction time: 12 hours

Procedure Summary:

- Dissolve 4-bromoaniline in THF.

- Add aqueous potassium carbonate solution.

- Add 2-thiopheneboronic acid and palladium catalyst.

- Heat to reflux for 12 hours.

- After completion (monitored by TLC), extract with ethyl acetate and water.

- Dry, filter, and purify by silica gel chromatography.

- Yield: Approximately 83%

- Product: Bright yellow crystalline solid

- Characterization: MS m/z 176.1 (M+H), ^1H NMR consistent with expected structure

This method is efficient and provides high purity product suitable for further applications.

Decarboxylation of Aminobenzoic Acid Derivatives

Another approach involves the catalytic decarboxylation of aminobenzoic acid isomers to yield aniline derivatives. Although this method is more general for aniline derivatives, it can be adapted for thiophene-substituted anilines if the corresponding aminobenzoic acid precursor is available.

- Catalyst: Zeolite catalysts (e.g., protonated Y-type zeolite)

- Acid medium: Hydrochloric acid (15-37% by mass preferred)

- Temperature: 140-240 °C (optimal 180-200 °C)

- Pressure: 1-20 bar (optimal 4-10 bar)

- Reactor: Slurry phase reactor with catalyst suspended in liquid

- The aminobenzoic acid is decarboxylated in the presence of the catalyst.

- The process can handle ortho-, meta-, and para-aminobenzoic acid isomers.

- The ortho isomer is preferred for higher selectivity.

- The catalyst concentration ranges from 0.1% to 50% by mass in the reaction mixture.

This method is industrially relevant for large-scale production of aniline derivatives but requires specific aminobenzoic acid precursors.

Multi-Component Reactions and Condensation Approaches

Some research explores multi-component reactions involving thiophene derivatives and aniline precursors to form substituted anilines with thiophene rings.

For example, the synthesis of 2,6-dicyano-3,5-di(2-thienyl)aniline involves condensation reactions catalyzed by organic bases like piperidine in solvents such as acetonitrile at room temperature to 80 °C. These methods are more complex and tailored for multifunctionalized anilines but demonstrate the versatility of thiophene-aniline chemistry.

Functionalization via Thiophene Ethylamine Intermediates

A method for synthesizing 2-thiophene ethylamine, a related intermediate, involves:

- Grignard reaction of 2-bromothiophene with magnesium in anhydrous solvents (toluene/THF)

- Acidification and extraction to obtain 2-thiophene ethanol

- Reaction with benzene sulfonyl chloride in the presence of phase-transfer catalysts

- Ammonolysis in liquefied ammonia with methyl alcohol

- Final purification by vacuum distillation

Though this method targets 2-thiophene ethylamine, it provides insight into thiophene functionalization strategies that could be adapted for this compound synthesis.

| Method | Key Reagents/Conditions | Catalyst/Agent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromoaniline + 2-Thiopheneboronic acid | Pd(PPh3)4, K2CO3 | 80 | ~83 | High purity, widely used, mild conditions |

| Decarboxylation of Aminobenzoic Acid | Aminobenzoic acid (ortho isomer) + acid catalyst | Protonated Y-zeolite, HCl (15-37%) | 180-200 | Industrial scale | Requires specific precursor, high temp/pressure |

| Multi-Component Condensation | Thiophene derivatives + piperidine catalyst | Piperidine | 25-80 | ~65 | Complex, multifunctionalized products |

| Thiophene Ethylamine Route | 2-Bromothiophene + Mg (Grignard) + sulfonyl chloride | Phase-transfer catalyst | 0-60 | Not specified | Multi-step, involves intermediate formation |

The Suzuki coupling method is the most straightforward and efficient for laboratory-scale synthesis of this compound, providing good yields and purity with well-established protocols.

Decarboxylation methods are more suited for industrial applications where aminobenzoic acid derivatives are available, offering continuous processing options with solid acid catalysts.

Multi-component reactions and condensation methods provide routes to more complex thiophene-aniline derivatives but are less common for simple this compound preparation.

Functionalization via thiophene ethylamine intermediates demonstrates the versatility of thiophene chemistry but involves more steps and reagents.

The preparation of this compound is best achieved via Suzuki coupling of 4-bromoaniline with 2-thiopheneboronic acid under palladium catalysis for laboratory and small-scale synthesis. For industrial-scale production, catalytic decarboxylation of aminobenzoic acid derivatives offers a viable alternative. Other methods, including multi-component reactions and thiophene ethylamine routes, provide additional synthetic flexibility but are less commonly employed for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)aniline undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on both the aniline and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated aniline or thiophene derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-(2-Thienyl)aniline serves as a crucial building block in organic synthesis. It is utilized in the formation of heterocyclic compounds through various reactions, including:

- Suzuki–Miyaura Cross-Coupling Reaction : This method involves coupling boronic acid derivatives with halogenated anilines under palladium catalysis, yielding diverse organic compounds.

- Azo-Coupling Reactions : The compound can be functionalized to create azo dyes, which are significant in dye chemistry and materials science.

Biological Applications

Antimicrobial and Anti-Inflammatory Activities

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. A study demonstrated its effectiveness against various pathogens, suggesting its utility as a bioactive agent in pharmaceuticals .

Fungicidal Activity

In a comparative study of positional isomers of thiophene derivatives, this compound was shown to possess fungicidal properties against Botrytis cinerea, indicating its potential as a fungicide .

Medicinal Chemistry

Precursor for Pharmaceutical Compounds

The compound is explored as a precursor for developing novel pharmaceutical agents. Its structural features allow for modifications that enhance biological activity, particularly in the synthesis of tyrosine kinase inhibitors (TKIs). These inhibitors are crucial in cancer therapy due to their ability to block specific enzymes involved in tumor growth .

Material Science

Organic Semiconductors

this compound is employed in creating organic semiconductors used in electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Nonlinear Optical (NLO) Polymers

The compound acts as a monomer in synthesizing epoxy-based NLO polymers. These polymers are utilized in photonic devices due to their unique optical properties.

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A recent study synthesized several biarylaminoquinazoline analogues using this compound as a scaffold. The resulting compounds demonstrated promising inhibitory activity against various tyrosine kinases, highlighting the efficacy of this compound in drug development .

Case Study 2: Antifungal Activity Evaluation

In evaluating the antifungal activity of thiophene derivatives, this compound was compared with other structural isomers. The results indicated that it maintained comparable efficacy to traditional antifungal agents, suggesting its potential use in agricultural applications .

Data Table: Comparative Properties of Thiophene Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring at para position | Antimicrobial, anti-inflammatory |

| N-(2-Substituted-3-thienyl)carboxamide | Bioisosteric variant | Comparable fungicidal activity |

| 4-Biarylaminoquinazoline | Anilinoquinazoline scaffold | Tyrosine kinase inhibition |

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)aniline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .

Comparison with Similar Compounds

Polyaniline (PANI)

- Structure: PANI consists of aniline monomers linked via para-positions, with varying oxidation states (leucoemeraldine, emeraldine, pernigraniline).

- Synthesis : Prepared via oxidative polymerization under acidic conditions .

- Properties : Conductivity ranges from 10⁻¹⁰ to 10² S/cm, depending on doping (e.g., HCl, para-toluene sulfonate). In contrast, 4-(2-Thienyl)aniline-based polymers exhibit enhanced NLO activity rather than intrinsic conductivity .

- Applications : Widely used in antistatic coatings and sensors, whereas this compound derivatives are specialized for optoelectronic devices .

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

- Structure : Aniline substituted with a thiazole ring and 4-chlorophenyl group (C₁₅H₁₁ClN₂S).

- Properties: Molecular weight = 286.77 g/mol; solubility in chloroform and DMSO.

- Applications : Used as a research chemical in medicinal chemistry, contrasting with this compound’s role in polymer synthesis .

4-(Pentafluorosulfanyl)Aniline

- Structure : Aniline with a pentafluorosulfanyl (-SF₅) substituent (C₆H₅N(SF₅)).

- Properties : The -SF₅ group is highly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating thienyl group. This impacts reactivity in electrophilic substitution reactions .

- Applications : Marketed for specialty chemicals and agrochemicals, diverging from this compound’s niche in advanced materials .

4-Methyl-2-(2-phenylethynyl)aniline

- Structure : Aniline with methyl and phenylethynyl substituents (C₁₅H₁₃N).

- Properties : The ethynyl group enables conjugation extension, enhancing π-electron delocalization. However, steric hindrance from the phenylethynyl group may limit packing efficiency in polymers compared to the planar thienyl substituent in this compound .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Enhanced NLO Activity : Polymers incorporating this compound show superior NLO performance compared to PANI or purely aliphatic amine-based polymers due to thiophene’s electron-donating effects .

- Biological Relevance : Analogues like 3-(2-thienyl)aniline are utilized in tubulin polymerization inhibitors, highlighting structural versatility in drug design .

Biological Activity

4-(2-Thienyl)aniline, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure

The structure of this compound is characterized by an aniline moiety substituted with a thiophene ring at the para position. This configuration contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct amination : Reaction of 2-thiophenecarboxaldehyde with aniline in the presence of catalysts.

- Reduction methods : Reduction of corresponding nitro or halogen derivatives to yield the aniline derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study investigating various thiophene derivatives, it was found that compounds with thiophene rings displayed broad-spectrum antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antibacterial | Bacillus subtilis | >15 mm |

| Other derivatives | Antibacterial | Staphylococcus aureus, E. coli | 12-15 mm |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study, various thiophene derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that this compound showed promising results against several bacterial strains, highlighting its potential as a lead compound for further development .

Study 2: In Vivo Testing

A separate investigation focused on the in vivo effects of this compound in animal models demonstrated its efficacy in reducing inflammation markers and bacterial load in infected tissues. This study supports its potential use as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Thienyl)aniline with high yield and purity?

The micellar Suzuki cross-coupling method is highly effective, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous conditions under air. Key parameters include stoichiometric control of thienyl boronic acid derivatives, catalyst loading (1-2 mol%), and reaction temperature (70–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity. Characterization by ¹H NMR (δ 7.43 ppm for aromatic protons) and TLC (Rf ≈ 0.28) confirms structural integrity .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

A multi-technique approach is critical:

- ¹H NMR : Identifies aromatic proton environments (e.g., δ 7.43 ppm for protons adjacent to the amine group) and thienyl-aniline connectivity.

- FT-IR : Detects NH₂ stretches (3440–3356 cm⁻¹) and C-S/C=C vibrations (1429–1531 cm⁻¹).

- UV-Vis : Assesses π-conjugation via absorption maxima (e.g., ~300–350 nm). Cross-referencing with literature spectra (e.g., IR: 1614 cm⁻¹ for C=C; NMR: δ 7.04 ppm for thienyl protons) ensures accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/dermal exposure.

- Store in airtight, light-resistant containers away from oxidizers.

- In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress. No induced vomiting if ingested .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical spectroscopic data?

Perform DFT calculations (e.g., B3LYP/6-311++G**) to model vibrational frequencies and NMR chemical shifts. Compare computed IR peaks (e.g., NH₂ stretches at 3440 cm⁻¹) and ¹H NMR shifts (δ 7.43 ppm) with experimental data. Adjust for solvent effects (e.g., CDCl₃ polarity) and tautomeric equilibria. Validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the integration of this compound into conductive polymers for optoelectronics?

Electrochemical polymerization in acetonitrile with 0.1 M TBAPF₆ electrolyte at 0.8–1.2 V (vs Ag/AgCl) yields poly(3-(2-thienyl)aniline) films. Optimize monomer concentration (0.2 M) and scan rate (30 mV/s) for uniform morphology. Characterize via:

Q. How can researchers design experiments to assess photocatalytic activity in this compound-TiO₂ hybrids?

Synthesize hybrids via sol-gel or in-situ polymerization. Evaluate performance using:

- Methylene blue degradation : Monitor absorbance at 664 nm under UV-Vis light (λ > 300 nm). Rate constants (k) > 0.01 min⁻¹ indicate activity.

- Photoelectrochemical studies : Measure photocurrent density (Jph > 1 mA/cm² under AM 1.5G) and charge separation efficiency (IPCE > 15% at 350 nm). Control experiments with pristine TiO₂ isolate the compound’s contribution .

Q. What methodologies address conflicting data in thermal stability assessments of this compound derivatives?

- TGA/DSC : Compare decomposition onset temperatures (Td > 200°C suggests stability).

- Isothermal aging : Heat samples at 150°C for 24 hours; monitor mass loss (<5% acceptable).

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea > 100 kJ/mol indicates robustness). Contradictions may arise from moisture absorption or impurities—pre-dry samples at 60°C under vacuum .

Methodological Considerations

Q. How should researchers analyze the electronic properties of this compound for photovoltaic applications?

- UV-Vis-NIR : Measure absorption edges to estimate optical bandgap (Eg ≈ 2.5 eV for π→π* transitions).

- Cyclic voltammetry : Determine HOMO/LUMO levels using ferrocene as a reference (e.g., HOMO = -5.2 eV vs vacuum).

- DFT : Simulate charge density distributions to identify electron-rich thienyl regions for donor-acceptor interface design .

Q. What experimental controls are vital when studying this compound’s reactivity in cross-coupling reactions?

- Include blank reactions (no catalyst) to rule out non-catalytic pathways.

- Use internal standards (e.g., mesitylene) for GC-MS quantification.

- Test air vs inert atmosphere to assess oxidative coupling side reactions.

- Monitor reaction progress via TLC at 30-minute intervals to optimize termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.